3-(4-CHLOROBENZENESULFONYL)-N-(3,4-DIMETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine is a complex organic compound that features a quinoline core structure substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Sulfonylation: The 4-chlorobenzenesulfonyl group can be introduced by reacting the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzenesulfonyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- (3R,4S)-3-(4-Chlorobenzenesulfonyl)-4-{[(3,4-dimethoxyphenyl)methyl]amino}-1λ⁶-thiolane-1,1-dione
Uniqueness
3-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of sulfonyl, methoxy, and methyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-15-4-10-20-19(12-15)24(27-17-7-11-21(30-2)22(13-17)31-3)23(14-26-20)32(28,29)18-8-5-16(25)6-9-18/h4-14H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVYMOCTDASLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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